molecular formula C8H6Cl2O2 B1320661 3,5-Dichloro-4-methylbenzoic acid CAS No. 39652-34-1

3,5-Dichloro-4-methylbenzoic acid

Cat. No.: B1320661
CAS No.: 39652-34-1
M. Wt: 205.03 g/mol
InChI Key: GBEJAEMDMASLJL-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methylbenzoic acid is an organic compound with the molecular formula C₈H₆Cl₂O₂. It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 3rd and 5th positions, and a methyl group is substituted at the 4th position. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dichloro-4-methylbenzoic acid typically involves the chlorination of 4-methylbenzoic acid. One common method includes the use of thionyl chloride as a chlorinating agent. The reaction is carried out in the presence of a catalyst such as aluminum trichloride. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to control temperature, pressure, and the concentration of reactants. The use of advanced catalysts and purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Carboxylic acids and other oxidized derivatives.

    Reduction Products: Alcohols and other reduced compounds.

Scientific Research Applications

3,5-Dichloro-4-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-methylbenzoic acid involves its interaction with specific molecular targets. The chlorine atoms and the carboxylic acid group play a crucial role in its reactivity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological and chemical activities. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 3,5-Dichloro-4-methylbenzoic acid is unique due to the specific positioning of the chlorine atoms and the methyl group, which imparts distinct chemical properties. This unique structure makes it valuable in various chemical syntheses and industrial applications.

Properties

IUPAC Name

3,5-dichloro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEJAEMDMASLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594873
Record name 3,5-Dichloro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39652-34-1
Record name 3,5-Dichloro-p-toluic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichloro-4-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-4-methylbenzoic acid
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Record name 3,5-DICHLORO-P-TOLUIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of p-toluic acid (95.0 g,0.698 mole) in methylene chloride (1 liter), was added aluminum chloride (260.0 g,1.948 mole), portionwise, while keeping the reaction temperature below 10° C. When the addition was completed, chlorine gas was bubbled in at such a rate as to keep the temperature below 10° C. The reaction was followed by GLC. After about 4 hours most of the starting material had been converted to the expected compound. The resulting mixture was poured into ice and concentrated hydrochloric acid, and then extracted with ethyl acetate several times. The combined organic layers were washed with water and then dried over anhydrous sodium sulfate. Removing the solvent in the rotavap yielded the crude product as a white solid. Recrystalization from acetone/water yielded 3,5-dichloro-4-methylbenzoic acid with minor impurities 115.4 g (81% yield of product).
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of p-toluic acid (95.0 g, 0.698 mole) in methylene chloride (1 liter), was added aluminum chloride (260.0 g, 1.948 mole) portionwise keeping the reaction temperature below 10° C. (ice-water bath). When the addition was completed (approx. 30 minutes) chlorine gas was bubbled in at such a rate as to keep the temperature below 10° C. The reaction was followed by gas-liquid chromatography. After about 4 hours, most of the starting material had been converted to the expected compound. The resulting mixture was poured into ice and concentrated hydrochloric acid and then extracted with ethyl acetate several times. The combined organic layers were then washed with water and dried over anhydrous sodium sulfate. Removing the solvent in a rotavap yielded the crude product as a white solid. Recrystallization from acetone/water or ethyl acetate/hexane yielded 3,5-dichloro-4-methylbenzoic acid with minor impurities 115.4 g (81% yield of product).
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a key advantage of the novel synthesis method for 3,5-dichloro-4-methylbenzoic acid described in the research?

A1: The research highlights a novel synthesis method for this compound that boasts improved safety compared to previous methods []. This method utilizes readily available methyl benzoate as the starting material and employs milder reaction conditions, enhancing the overall safety profile of the production process [].

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